molecular formula C₃₄H₄₆O₁₄ B1142277 Cortisol 21-β-D-Glucuronide Methyl Ester 2,3,5-Triacetate CAS No. 24562-21-8

Cortisol 21-β-D-Glucuronide Methyl Ester 2,3,5-Triacetate

Cat. No.: B1142277
CAS No.: 24562-21-8
M. Wt: 678.72
InChI Key:
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Description

Cortisol 21-β-D-Glucuronide Methyl Ester 2,3,5-Triacetate is a synthetic derivative of cortisol, a glucocorticoid hormone produced by the adrenal cortex. This compound is often used in pharmaceutical research and testing due to its structural similarity to naturally occurring cortisol, allowing for the study of glucocorticoid activity and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cortisol 21-β-D-Glucuronide Methyl Ester 2,3,5-Triacetate typically involves multiple steps, starting from cortisol. The process includes glucuronidation at the 21st position, followed by esterification with methyl groups and acetylation at the 2, 3, and 5 positions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance production scalability.

Chemical Reactions Analysis

Types of Reactions

Cortisol 21-β-D-Glucuronide Methyl Ester 2,3,5-Triacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the glucuronide moiety, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the ester groups, converting them back to hydroxyl groups.

    Substitution: Substitution reactions can occur at the acetyl groups, replacing them with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles, such as amines or thiols, can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized glucuronides, reduced alcohols, and substituted derivatives with different functional groups.

Scientific Research Applications

Cortisol 21-β-D-Glucuronide Methyl Ester 2,3,5-Triacetate has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of glucocorticoids.

    Biology: Employed in studies of glucocorticoid metabolism and transport within biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.

    Industry: Utilized in the production of diagnostic kits and assays for cortisol measurement.

Mechanism of Action

The mechanism of action of Cortisol 21-β-D-Glucuronide Methyl Ester 2,3,5-Triacetate involves binding to glucocorticoid receptors in target cells. This binding initiates a cascade of molecular events, including the activation or repression of specific genes. The compound’s effects are mediated through the glucocorticoid receptor pathway, influencing processes such as inflammation, immune response, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Cortisol: The natural hormone from which the compound is derived.

    Cortisone: Another glucocorticoid with similar anti-inflammatory properties.

    Prednisolone: A synthetic glucocorticoid used in various therapeutic applications.

Uniqueness

Cortisol 21-β-D-Glucuronide Methyl Ester 2,3,5-Triacetate is unique due to its specific structural modifications, which enhance its stability and solubility compared to natural cortisol. These modifications also allow for more precise studies of glucocorticoid activity and metabolism.

Properties

CAS No.

24562-21-8

Molecular Formula

C₃₄H₄₆O₁₄

Molecular Weight

678.72

Synonyms

11β,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl β-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate;  11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl-glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate;  (11β)-11,17-Dihydroxy-3,20-dioxopregn-4-en-2

Origin of Product

United States

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